Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
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Overview
Description
Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is an intricate compound belonging to the carbamate and thiazolopyridine families. Its structure contains a benzo[d][1,3]dioxole moiety linked to a tetrahydrothiazolopyridine ring system, making it a unique entity in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multi-step reactions starting from easily available precursors:
Formation of the thiazolopyridine core: : This usually involves cyclization reactions between a pyridine derivative and a thiazole precursor under acidic conditions.
Attachment of the benzo[d][1,3]dioxole moiety: : This step often requires a nucleophilic substitution reaction facilitated by appropriate catalysts.
Carbamoylation: : The final step involves carbamoylation to introduce the ethyl carbamate group, commonly using reagents like ethyl chloroformate.
Industrial Production Methods
On an industrial scale, this compound is synthesized using automated systems to ensure precision and scalability. The key is to maintain stringent control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions:
Oxidation: : Involves agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: : Employing reagents such as lithium aluminum hydride can yield reduced forms.
Substitution: : Common reagents include halogens and acids which replace certain functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, under acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogens like chlorine or bromine in the presence of Lewis acids.
Major Products
Oxidation: : Oxidized this compound.
Reduction: : Reduced thiazolopyridine carbamates.
Substitution: : Halogen-substituted analogs.
Scientific Research Applications
Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: : Employed in studying enzyme interactions and protein binding due to its unique structure.
Medicine: : Investigated for its potential in developing pharmaceutical drugs with specific action mechanisms, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the creation of specialty polymers and materials with enhanced properties.
Mechanism of Action
The compound’s mechanism of action generally involves:
Molecular Targets: : Primarily interacts with enzymes and receptors in biological systems, altering their activity.
Pathways Involved: : Modulates signaling pathways and biochemical processes, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison
Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate stands out due to its unique integration of a dioxole ring with a tetrahydrothiazolopyridine structure. It offers distinct advantages in terms of stability and reactivity compared to similar compounds.
Similar Compounds
Ethyl (5-carbamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Benzo[d][1,3]dioxolyl carbamates
Tetrahydrothiazolo pyridine derivatives
Properties
IUPAC Name |
ethyl N-[5-(1,3-benzodioxol-5-ylcarbamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-2-24-17(23)20-15-19-11-5-6-21(8-14(11)27-15)16(22)18-10-3-4-12-13(7-10)26-9-25-12/h3-4,7H,2,5-6,8-9H2,1H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPQSBDTUPYHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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